3-Methyloxolan-3-amine hydrochloride

Description

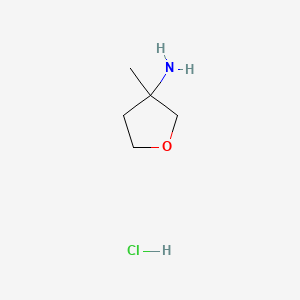

3-Methyloxolan-3-amine hydrochloride (CAS: 1251033-05-2) is a tertiary amine salt featuring a methyl group and an amine substituent at the 3-position of an oxolane (tetrahydrofuran) ring. The hydrochloride salt enhances its stability and solubility, making it valuable in organic synthesis and pharmaceutical research. Key structural attributes include:

- Molecular Formula: Likely C₅H₁₂ClNO (base: C₅H₁₁NO + HCl).

- Molecular Weight: ~137.63 g/mol (calculated).

- Structure: A five-membered oxolane ring with a methyl and amine group on the same carbon (Fig. 1).

Properties

IUPAC Name |

3-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(6)2-3-7-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYCUYNPWPYUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-45-0 | |

| Record name | 3-Furanamine, tetrahydro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Formation and Amination

- The key synthetic challenge is the introduction of the amino group at the 3-position of the oxolane ring bearing a methyl substituent.

- Typical approaches involve:

- Epoxide ring opening of 3-methyloxirane derivatives by ammonia or amine nucleophiles to yield 3-amino-3-methyloxolane.

- Cyclization of amino alcohol precursors , where a hydroxy group and an amino group are introduced on a linear precursor that cyclizes to form the tetrahydrofuran ring.

- These methods rely on regioselective nucleophilic substitution or intramolecular cyclization under controlled conditions.

Salt Formation

- Conversion of the free amine to the hydrochloride salt is typically achieved by treatment with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., ethanol, ether, or water).

- This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Preparation Methods from Related Literature and Patents

Although direct preparation methods for this compound are scarce in open literature, several patents and research articles provide closely related synthetic procedures for analogous amine hydrochlorides and substituted oxolanes that can be adapted.

Preparation of Amino-Substituted Oxolanes via Epoxide Ring Opening

- Method : Starting from 3-methyloxirane (3-methyloxirane can be synthesized or purchased), the epoxide ring is opened by ammonia or ammonium salts under mild heating.

- Conditions : Typically conducted in aqueous or alcoholic solvents at temperatures ranging from 25°C to 80°C.

- Outcome : The nucleophilic attack occurs at the less hindered carbon, yielding 3-amino-3-methyloxolane.

- Purification : The free amine is isolated and then converted to the hydrochloride salt by bubbling dry HCl gas or adding HCl in an organic solvent.

Cyclization of Amino Alcohol Precursors

- Method : Linear amino alcohols bearing methyl substituents undergo intramolecular cyclization under acidic or basic catalysis to form the oxolane ring.

- Typical reagents : Acid catalysts like p-toluenesulfonic acid or Lewis acids; bases such as potassium carbonate.

- Temperature : Moderate heating (50–100°C) to facilitate ring closure.

- Post-reaction : The amine is protonated with HCl to yield the hydrochloride salt.

Preparation of Amine Hydrochlorides (General)

- Treatment of the free amine with concentrated hydrochloric acid in solvents such as ethanol or ethyl acetate.

- The mixture is stirred at room temperature or slightly elevated temperatures until salt precipitation.

- Filtration and drying yield the hydrochloride salt with high purity.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Epoxide ring opening | 3-Methyloxirane + NH3 or NH4Cl | Water, ethanol | 25–80°C | 70–85 | Regioselective attack, mild heating |

| Cyclization of amino alcohol | Amino alcohol + acid/base catalyst | Toluene, THF | 50–100°C | 60–80 | Intramolecular ring closure |

| Formation of hydrochloride salt | Free amine + HCl (dry gas or aqueous) | Ethanol, ether | RT to 40°C | >95 | Salt precipitation, improves stability |

Research Findings and Analytical Data

- Purity and Characterization : The hydrochloride salt typically exhibits high purity (>95%) confirmed by NMR, IR, and elemental analysis.

- Stability : The salt form is more stable against oxidation and moisture compared to the free amine.

- Yield Optimization : Using dry solvents and controlled addition of HCl improves crystallinity and yield.

- Catalyst Effects : For cyclization, acid catalysts such as p-toluenesulfonic acid provide better yields and fewer side products.

Summary and Recommendations

- The most practical and scalable preparation of this compound involves epoxide ring opening of 3-methyloxirane with ammonia , followed by conversion to the hydrochloride salt.

- Alternative routes include cyclization of amino alcohol precursors under acid catalysis.

- Salt formation with hydrochloric acid enhances product stability and facilitates purification.

- Reaction conditions should be optimized for temperature, solvent, and reagent stoichiometry to maximize yield and purity.

- Analytical verification via NMR, IR, and melting point is essential to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include substituted oxolanes and amides.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-Methyloxolan-3-amine hydrochloride is being investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds. Its derivatives may exhibit:

- Anticancer Activity : Preliminary studies suggest that modifications of this compound could lead to new anticancer agents by targeting specific cellular pathways.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases, possibly through modulation of neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

- Functional Group Transformations : The amine group allows for further derivatization, enabling the introduction of various functional groups that enhance biological activity.

Biochemistry

In biochemistry, this compound is utilized for:

- Buffering Agents : It acts as an organic buffer in biochemical assays, maintaining pH stability during enzymatic reactions.

- Ligand Development : The compound's ability to form complexes with metal ions makes it useful in developing ligands for biochemical applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of a derivative of this compound. The derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

Research conducted on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 3-Methyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methyloxolan-3-amine hydrochloride with six analogs:

Key Observations:

- Ring Size : The oxolane (5-membered) vs. oxetane (4-membered) rings influence ring strain and reactivity. Oxetanes (e.g., 3-(3-fluorophenyl)oxetan-3-amine HCl) exhibit higher strain, enhancing electrophilicity .

- Chirality : (S)-Oxolan-3-amine HCl is enantiomerically pure, whereas 3-methyloxolan-3-amine’s stereochemical data are unspecified .

Biological Activity

3-Methyloxolan-3-amine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) structure, which includes an amine functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. Notably, the compound may act as a ligand, modulating receptor activity or enzyme functions.

Key Interactions

- Hydrogen Bonding : Facilitates binding to biological macromolecules.

- Ionic Interactions : Enhances the stability of complex formations with target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this compound may also contribute to neuroprotection through modulation of neurotransmitter systems.

- Antidepressant Activity : Investigations into related compounds suggest involvement in neurotransmitter regulation, which could imply antidepressant effects.

- Enzyme Interaction : The compound is used in studies examining biochemical pathways and enzyme interactions, indicating its role in metabolic processes.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Experiments have demonstrated that the compound can inhibit specific enzymes involved in neurotransmitter uptake, which may lead to enhanced neurotransmission and potential therapeutic effects in mood disorders.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to its targets, highlighting the importance of its stereochemistry in enhancing efficacy while minimizing side effects.

Applications in Medicine

The unique structural characteristics of this compound position it as a candidate for various therapeutic applications:

- Neurological Disorders : Potential use in treating depression and anxiety disorders due to its effects on neurotransmitter systems.

- Biochemical Research : Acts as a tool for studying enzyme interactions and metabolic pathways.

Q & A

Basic Research Questions

Q. How can 3-Methyloxolan-3-amine hydrochloride be structurally characterized using spectroscopic methods?

- Methodological Answer : Employ a combination of , , and mass spectrometry (MS). For , dissolve the compound in deuterated DMSO and analyze peaks corresponding to the oxolane ring protons (e.g., δ 3.86–3.89 ppm for methine protons adjacent to the amine group) and methyl groups (δ 1.02 ppm for tertiary methyl groups). Compare with reference data from structurally similar compounds, such as methylamino derivatives . MS (ESI+) should show a molecular ion peak at m/z 136.07 (free base) and a chloride adduct at m/z 172.03 (M+HCl).

Q. What are optimal synthetic conditions for preparing this compound?

- Methodological Answer : Use a reductive amination strategy. React 3-oxo-oxolane with methylamine in the presence of sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 (acetic acid buffer). After reaction completion, concentrate under reduced pressure and treat with HCl in dioxane to precipitate the hydrochloride salt. Purify via recrystallization from ethanol/ethyl acetate (1:3) .

Q. How can researchers assess the purity and stability of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution). Purity ≥98% is acceptable for research use .

- Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify impurities (e.g., oxidation products). Store at -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound during reductive amination?

- Methodological Answer : The reaction proceeds via imine intermediate formation between 3-oxo-oxolane and methylamine, followed by hydride transfer from NaBHCN. The stereoelectronic effects of the oxolane ring influence the reaction rate, as the ring strain in the 5-membered oxolane enhances carbonyl reactivity. Density functional theory (DFT) calculations can model transition states to optimize catalyst selection .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Perform pH-dependent stability studies (pH 2–10) at 25°C. Use UV-Vis spectroscopy to monitor degradation kinetics. The compound is most stable at pH 4–6, where protonation of the amine group minimizes nucleophilic attack. Under alkaline conditions (pH >8), deprotonation leads to rapid hydrolysis of the oxolane ring, forming γ-aminobutyric acid derivatives .

Q. What are the primary degradation products of this compound under oxidative stress?

- Methodological Answer : Expose the compound to 3% HO at 40°C for 24 hours. Analyze via LC-MS to identify N-oxide derivatives (major product) and ring-opened aldehydes. Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., [M+H] at m/z 152.08 for the N-oxide) .

Q. What role does the hydrochloride counterion play in the compound’s solubility and reactivity?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. In anhydrous organic solvents (e.g., DMF), the free base is generated in situ, enabling nucleophilic reactions. Compare solubility profiles with other salts (e.g., tosylate or trifluoroacetate) using shake-flask methods .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite). Avoid aqueous washing to prevent dissolution into drains .

- Waste Disposal : Incinerate in a certified facility at >1000°C to ensure complete decomposition of amine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.